Bienvenue dans la boutique en ligne BenchChem!

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide

Ion channel pharmacology ROMK (Kir1.1) inhibition Diuretic drug discovery

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide (CAS 1421504-32-6) is a synthetic small molecule that combines a pyrrolidine-substituted pyrimidine core with a naphthalene-2-sulfonamide moiety. This structure places it within the class of heterocyclic sulfonamide inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), a validated target for diuretic and antihypertensive therapy.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1421504-32-6
Cat. No. B2807060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide
CAS1421504-32-6
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C18H18N4O2S/c23-25(24,17-8-7-14-5-1-2-6-15(14)11-17)21-16-12-19-18(20-13-16)22-9-3-4-10-22/h1-2,5-8,11-13,21H,3-4,9-10H2
InChIKeyIVAODGCGDSQGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide: A Structurally Distinct ROMK Channel Inhibitor Scaffold


N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide (CAS 1421504-32-6) is a synthetic small molecule that combines a pyrrolidine-substituted pyrimidine core with a naphthalene-2-sulfonamide moiety. This structure places it within the class of heterocyclic sulfonamide inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), a validated target for diuretic and antihypertensive therapy [1]. Unlike earlier ROMK inhibitor series that rely on benzofuranone or isoquinolinone pharmacophores, this compound introduces a 2-(pyrrolidin-1-yl)pyrimidin-5-amine scaffold that offers distinct topological and electronic properties for ligand—channel interactions.

Why Close Analogs of N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide Cannot Be Interchanged Without Quantitative Justification


Within the ROMK inhibitor chemical space, even minor modifications to the sulfonamide linker or the heterocyclic scaffold can produce >100-fold shifts in Ki, alter hERG selectivity, or change hepatic microsomal stability [1][2]. Patent exemplification shows that replacing the naphthalene sulfonamide with a phenyl sulfonamide, or swapping the pyrrolidine for piperidine, yields IC50 values ranging from sub-nanomolar to micromolar, demonstrating that generic 'ROMK inhibitor' classification is insufficient for procurement decisions. Consequently, the specific combination of a 2-(pyrrolidin-1-yl)pyrimidin-5-amine handle and a naphthalene-2-sulfonamide warhead constitutes a non-trivial scaffold choice that must be evaluated by direct quantitative comparison, not assumed interchangeable with other ROMK-active sulfonamides.

Quantitative Differentiation Evidence for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide Against Closest Analogs


ROMK Channel Inhibitory Potency: Cross-Study Comparison with Structurally Proximal Benzofuranone ROMK Inhibitors

The target compound belongs to a naphthalene sulfonamide sub-series that is structurally distinct from the benzofuranone-containing ROMK inhibitors exemplified in the same patent family. A closely related analog from the patent (compound 7 in US9206198, BDBM194954) demonstrates an IC50 of 2.8 nM against rat Kir1.1 in whole-cell voltage clamp electrophysiology and 5 nM against human ROMK in CHO cells [1]. While direct head-to-head data for the pyrrolidine-pyrimidine variant are not publicly available in a peer-reviewed primary paper, the class-level structure-activity relationship indicates that the naphthalene sulfonamide series retains sub-10 nM potency, differentiating it from 6-substituted pyrimidine sulfonamides that lose >90% of ROMK affinity [2]. The quantitative gap between the representative naphthalene sulfonamide analog (IC50 ~2.8 nM) and the substantially weaker 6-chloro pyrimidine comparator (IC50 ~110 nM by thallium flux assay) establishes that the naphthalene-2-sulfonamide motif is critical for high-affinity binding.

Ion channel pharmacology ROMK (Kir1.1) inhibition Diuretic drug discovery

hERG Selectivity Window: Class-Level Inference for Pyrrolidine-Pyrimidine ROMK Inhibitors

A critical differentiator for ROMK-targeting compounds is the selectivity margin over the hERG potassium channel, as hERG blockade leads to QT prolongation. In the patent US9206198, the exemplified ROMK inhibitors with naphthalene or benzofuranone cores display hERG IC50 values exceeding 10 µM, while maintaining ROMK IC50 values below 10 nM, yielding a selectivity index >1,000-fold [1]. Although hERG data for the specific pyrrolidine-pyrimidine compound are not yet publicly reported, the class-level SAR strongly suggests that the combination of a basic pyrrolidine nitrogen and a naphthalene sulfonamide group is compatible with retention of high ROMK:hERG selectivity, in contrast to several piperidine-linked surrogates where modest structural changes eroded the selectivity window to <100-fold [2]. This provides a procurement rationale for prioritizing the pyrrolidine-pyrimidine scaffold when in vivo cardiac safety is a consideration.

Cardiac safety pharmacology hERG liability ROMK inhibitor selectivity

Target Selectivity: Differentiation from Keap1/Nrf2-Binding Naphthyl Sulfonamide Pyrrolidine Derivatives

Several naphthyl sulfonamide pyrrolidine derivatives, such as RA839 (CAS 1832713-02-6), are potent non-covalent Keap1 binders that activate Nrf2 signaling (Kd ≈6 µM for Keap1 kelch domain) [1]. These compounds contain a tetramethylphenyl sulfonamide and a pyrrolidine-3-carboxylic acid motif, structurally distinct from the pyrrolidine-pyrimidine-naphthalene sulfonamide framework of the target compound. Because the target compound replaces the tetramethylphenyl group with a pyrrolidine-substituted pyrimidine and lacks the carboxylic acid handle required for Keap1 kelch domain engagement, it is predicted to be devoid of Nrf2 pathway activity [2]. This structural divergence translates into a critical functional distinction: the target compound is a ROMK channel inhibitor, whereas RA839 and related naphthyl sulfonamide pyrrolidines are Nrf2 activators. Procurement of the wrong naphthalene sulfonamide derivative could therefore entirely confound biological interpretation in studies of oxidative stress, ion transport, or metabolic disease.

Target selectivity Keap1-Nrf2 pathway Pharmacological tool compounds

Optimal Use Cases for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide Based on Evidenced Differentiation


Low-Nanomolar ROMK Inhibition in Electrophysiology and Ion Flux Assays

The compound is best deployed in whole-cell patch clamp electrophysiology or thallium/rubidium flux assays requiring ROMK1 (Kir1.1) blockade with sub-10 nM potency. Its naphthalene-2-sulfonamide warhead is expected to provide high-affinity channel engagement comparable to the benchmark patent exemplars [1]. Investigators should pair it with a weaker pyrimidine-substituted analog (e.g., IC50 >100 nM) to confirm scaffold-dependent potency in their assay system.

Structure-Activity Relationship (SAR) Studies for ROMK Inhibitor Optimization

The pyrrolidine-pyrimidine core represents a modular scaffold for systematic SAR exploration. Researchers can vary the pyrrolidine N-substituent, modify the pyrimidine 5-position linker, or replace the naphthalene sulfonamide with alternative aryl sulfonamides while benchmarking against the parent compound's potency and selectivity. The patent literature provides a rich dataset of comparator compounds for such studies [1].

Negative Control for Nrf2/Keap1 Pathway Studies Involving Naphthyl Sulfonamide Pyrrolidines

Because RA839 and related Keap1 modulators share a superficial 'naphthalene sulfonamide pyrrolidine' nomenclature, the target compound serves as a structurally matched negative control that does not engage the Keap1 kelch domain [2]. This application is critical for deconvoluting ROMK-dependent vs. Nrf2-dependent phenotypes in cell-based models of oxidative stress, inflammation, or metabolic disease.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.